molecular formula C11H20F3N B13565783 2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-amine

2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-amine

Katalognummer: B13565783
Molekulargewicht: 223.28 g/mol
InChI-Schlüssel: UJZQHHHTAYMWGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-amine is a fluorinated amine compound with the molecular formula C11H20F3N. This compound is characterized by the presence of a trifluoromethyl group and a cyclohexyl ring substituted with an isopropyl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-amine typically involves the reaction of a suitable cyclohexyl derivative with a trifluoromethylating agent. One common method involves the use of trifluoroacetic acid and a suitable amine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine
  • 2,2,2-Trifluoro-1-(4-tert-butylcyclohexyl)ethan-1-amine
  • 2,2,2-Trifluoro-1-(4-ethylcyclohexyl)ethan-1-amine

Uniqueness

2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-amine is unique due to the presence of the isopropyl group on the cyclohexyl ring, which influences its steric and electronic properties

Eigenschaften

Molekularformel

C11H20F3N

Molekulargewicht

223.28 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(4-propan-2-ylcyclohexyl)ethanamine

InChI

InChI=1S/C11H20F3N/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h7-10H,3-6,15H2,1-2H3

InChI-Schlüssel

UJZQHHHTAYMWGB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CCC(CC1)C(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.